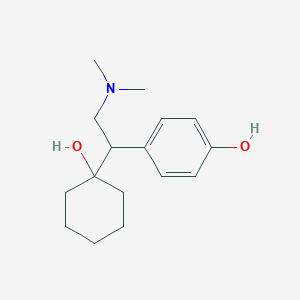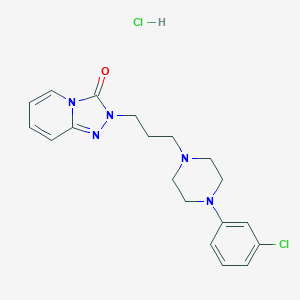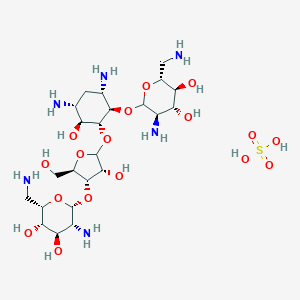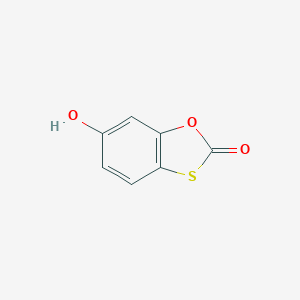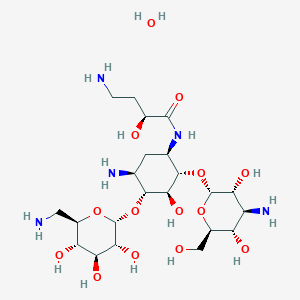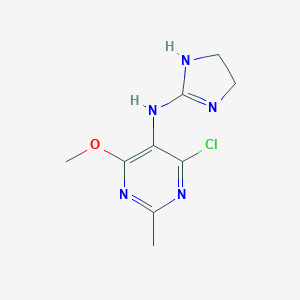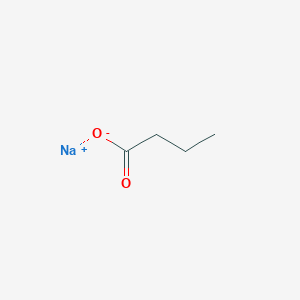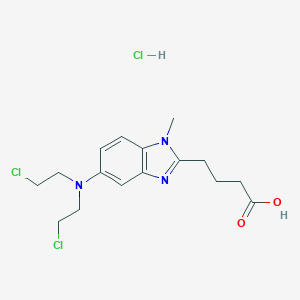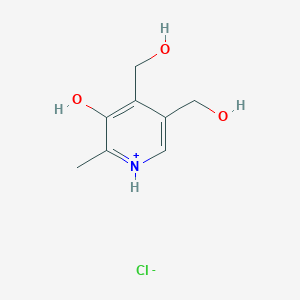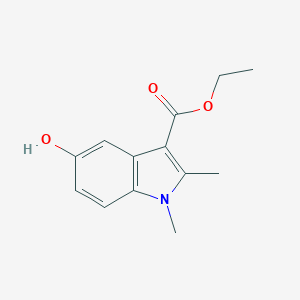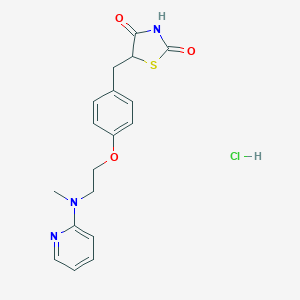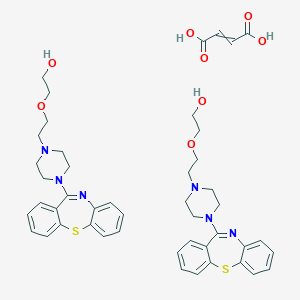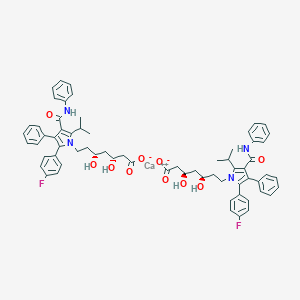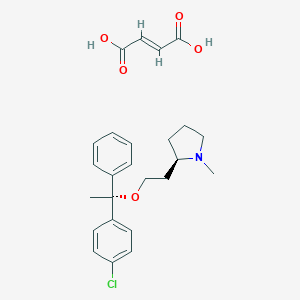
Fumarate de clémastine
Vue d'ensemble
Description
Le fumarate de clémastine est un antihistaminique de première génération ayant des propriétés anticholinergiques et sédatives. Il est couramment utilisé pour soulager les symptômes associés à la rhinite allergique, tels que les éternuements, le nez qui coule et les démangeaisons des yeux. Le this compound est également utilisé pour soulager les démangeaisons et l'enflure de l'urticaire .
Applications De Recherche Scientifique
Clemastine fumarate has several scientific research applications:
Neuropathy Treatment: Clemastine fumarate has been shown to promote myelin repair in murine models of compression neuropathy, making it a potential treatment for conditions like carpal tunnel syndrome.
Multiple Sclerosis: Clemastine fumarate is being investigated as a remyelinating therapy for multiple sclerosis, as it stimulates oligodendrocyte progenitor cell differentiation and myelination
Solubility Studies: Research has been conducted on the solubility of clemastine fumarate in supercritical carbon dioxide, which has implications for its formulation and delivery.
Mécanisme D'action
Target of Action
Clemastine fumarate primarily targets the histamine H1 receptor . Histamine H1 receptors are proteins that are involved in the body’s immune response to allergens. When these receptors are activated by histamine, they trigger a series of reactions that lead to symptoms of an allergic reaction, such as sneezing, itching, and inflammation .
Mode of Action
Clemastine fumarate acts as a selective antagonist of the histamine H1 receptor . This means that it binds to these receptors, but instead of activating them, it blocks them. This prevents histamine from binding to the receptors and triggering an allergic response . By blocking the action of histamine, clemastine fumarate provides temporary relief from the symptoms of allergic reactions .
Biochemical Pathways
Clemastine fumarate affects the biochemical pathways associated with the immune response to allergens. By blocking the histamine H1 receptor, it inhibits the physiological effects of histamine, including increased capillary permeability and dilation, the formation of edema, the “flare” and “itch” response, and gastrointestinal and respiratory smooth muscle constriction . This leads to a reduction in the symptoms of allergic reactions .
Pharmacokinetics
Clemastine fumarate is well-absorbed following oral administration, achieving peak blood levels within 2-5 hours . It is metabolized in the liver chiefly via mono- and didemethylation and glucuronide conjugation . The metabolites and small amounts of unchanged drug are excreted in the urine . The bioavailability of clemastine fumarate is approximately 39.2% , and its elimination half-life is about 21.3 hours .
Result of Action
For instance, clemastine fumarate has been shown to stimulate the differentiation of oligodendrocyte precursor cells, which are involved in the formation of myelin, a substance that insulates nerve fibers and is crucial for the proper functioning of the nervous system . This suggests that clemastine fumarate may have potential therapeutic effects in conditions characterized by demyelination, such as multiple sclerosis .
Action Environment
The action, efficacy, and stability of clemastine fumarate can be influenced by various environmental factors. For instance, the solubility of clemastine fumarate in supercritical carbon dioxide, which can affect its bioavailability and hence its efficacy, has been studied . Furthermore, the presence of other drugs can affect the action of clemastine fumarate, as it is known to interact with 321 other drugs . Therefore, the patient’s overall health status, the presence of other diseases, and the use of other medications can all influence the action and efficacy of clemastine fumarate.
Analyse Biochimique
Biochemical Properties
Clemastine fumarate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a selective histamine H1 antagonist, binding to the histamine H1 receptor and blocking the action of endogenous histamine . This interaction prevents histamine from exerting its effects, such as increased capillary permeability, vasodilation, and smooth muscle constriction. Additionally, clemastine fumarate exhibits anticholinergic activity, which contributes to its drying effects and sedation .
Cellular Effects
Clemastine fumarate influences various types of cells and cellular processes. It has been shown to promote the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes, which are responsible for myelination in the central nervous system . This effect is particularly relevant in the context of multiple sclerosis, where clemastine fumarate has demonstrated potential as a remyelinating therapy . Furthermore, clemastine fumarate can cross the blood-brain barrier and act on specific neurons and neuroglia, exerting protective effects in neurological disorders . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating histamine and acetylcholine receptors .
Molecular Mechanism
The molecular mechanism of clemastine fumarate involves its binding interactions with histamine H1 receptors. By competitively binding to these receptors, clemastine fumarate blocks the action of histamine, leading to temporary relief of symptoms such as itching, swelling, and vasodilation . Additionally, clemastine fumarate has been shown to activate the ERK1/2 signaling pathway via the muscarinic acetylcholine receptor M1 (CHRM1) in oligodendrocyte precursor cells, promoting their differentiation and myelination . This dual mechanism of action contributes to its therapeutic effects in allergic conditions and neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clemastine fumarate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that clemastine fumarate can stimulate remyelination in chronic demyelinating conditions, with significant improvements observed over a period of 150 days . The compound’s stability and efficacy in promoting myelination have been demonstrated in both in vitro and in vivo models . Prolonged treatment with clemastine fumarate may lead to fatigue and other side effects .
Dosage Effects in Animal Models
The effects of clemastine fumarate vary with different dosages in animal models. In a mouse model of preterm white matter injury, clemastine fumarate was found to induce oligodendrocyte differentiation and myelination at a dose of 10 mg/kg/day . The minimum effective dose was determined to be 7.5 mg/kg/day, with higher doses potentially leading to toxic effects . In studies involving multiple sclerosis models, clemastine fumarate was administered at a dose of 5.36 mg orally twice daily, showing significant remyelinating effects without severe adverse events .
Metabolic Pathways
Clemastine fumarate is primarily metabolized in the liver through mono- and didemethylation and glucuronide conjugation . These metabolic pathways involve enzymes such as cytochrome P450, which facilitate the breakdown and elimination of the compound. The metabolites are then excreted through the urine . The involvement of these metabolic pathways ensures the efficient clearance of clemastine fumarate from the body, minimizing the risk of accumulation and toxicity.
Transport and Distribution
Clemastine fumarate is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations attained within 2-4 hours after administration . It is widely distributed throughout the body, with a volume of distribution of approximately 800 liters . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Clemastine fumarate is primarily transported in the bloodstream and interacts with various transporters and binding proteins to reach its target tissues .
Subcellular Localization
The subcellular localization of clemastine fumarate is primarily determined by its interactions with specific receptors and transporters. In the central nervous system, clemastine fumarate targets oligodendrocyte precursor cells and promotes their differentiation into mature oligodendrocytes . This process involves the activation of signaling pathways such as ERK1/2 and the modulation of gene expression . Additionally, clemastine fumarate may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function.
Méthodes De Préparation
La préparation du fumarate de clémastine implique plusieurs étapes :
Matière de départ : La N-méthyl-2-(2-éthoxy)pyrrolidine est utilisée comme matière de départ.
Substitution par chloration : Le groupe hydroxyle est remplacé par du chlore pour former de la N-méthyl-2-(2-chloroéthyl)pyrrolidine.
Réaction avec l'alcool 1-(4-chlorophényl)-1-phényléthylique : Cette réaction, sous l'action du sodamide, produit de la clémastine racémique.
Addition d'acide succinique : L'acide succinique est ajouté pour former du succinate de clémastine racémique.
Fractionnement avec de l'acide L-(+)-tartrique : Le succinate de clémastine racémique est fractionné dans l'acétone et l'eau avec de l'acide L-(+)-tartrique.
Addition d'acide fumarique : Enfin, l'acide fumarique est ajouté pour obtenir du this compound brut, qui est ensuite recristallisé avec une solution aqueuse d'acétone pour obtenir du this compound pur
Analyse Des Réactions Chimiques
Le fumarate de clémastine subit diverses réactions chimiques :
Oxydation et réduction :
Réactions de substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant l'atome de chlore dans sa structure.
Formation de paires d'ions : Le this compound peut former des paires d'ions avec des réactifs comme le laurylsulfate de sodium en milieu acide, ce qui est utile pour son dosage.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Traitement de la neuropathie : Le this compound a montré qu'il favorisait la réparation de la myéline dans des modèles murins de neuropathie par compression, ce qui en fait un traitement potentiel pour des affections comme le syndrome du canal carpien.
Sclérose en plaques : Le this compound est étudié comme une thérapie remyélinisante pour la sclérose en plaques, car il stimule la différenciation des cellules progénitrices d'oligodendrocytes et la myélinisation
Études de solubilité : Des recherches ont été menées sur la solubilité du this compound dans le dioxyde de carbone supercritique, ce qui a des implications pour sa formulation et sa délivrance.
Mécanisme d'action
Le this compound est un antagoniste sélectif de l'histamine H1. Il se lie au récepteur de l'histamine H1, bloquant l'action de l'histamine endogène. Cela conduit à un soulagement temporaire des symptômes tels que les éternuements, le nez qui coule et les démangeaisons. Le this compound présente également des effets anticholinergiques et sédatifs, qui contribuent à son profil thérapeutique global .
Comparaison Avec Des Composés Similaires
Le fumarate de clémastine peut être comparé à d'autres antihistaminiques tels que la diphénhydramine et le kétotifène :
Diphénhydramine : Comme le this compound, la diphénhydramine est un antihistaminique de première génération ayant des effets sédatifs.
Kétotifène : Le kétotifène est un autre antihistaminique utilisé pour les affections allergiques.
Composés similaires
- Diphénhydramine
- Kétotifène
- Chlorphéniramine
- Bromphéniramine
Le this compound se distingue par sa combinaison unique de propriétés antihistaminiques, anticholinergiques et sédatives, ce qui en fait une option polyvalente pour le traitement de diverses affections allergiques.
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGQWSIVQFOFOQ-YKVZVUFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047785 | |
| Record name | Clemastine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
154 °C at 0.02 mm Hg | |
| Record name | CLEMASTINE FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very slightly soluble in water and sparingly soluble in alcohol. | |
| Record name | CLEMASTINE FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation. | |
| Record name | CLEMASTINE FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to faintly yellow crystalline powder | |
CAS No. |
14976-57-9, 15686-51-8 | |
| Record name | Clemastine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14976-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clemastine fumarate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | clemastine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clemastine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLEMASTINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLEMASTINE FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
177-178 °C | |
| Record name | CLEMASTINE FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
A: Clemastine fumarate acts as a histamine H1 receptor antagonist [, , , , ]. It binds to these receptors, preventing histamine from binding and exerting its effects, such as itching, sneezing, and inflammation.
A: Yes, research suggests that clemastine fumarate also interacts with muscarinic receptors []. Additionally, it has been shown to influence the Toll-like receptor 4 (TLR4)/PI3K/Akt signaling pathway, which plays a role in inflammatory responses and cell survival [, ].
A: Studies indicate that clemastine fumarate can attenuate myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt pathway []. It is suggested that this interaction may contribute to its protective effects against cardiac injury.
ANone: The molecular formula of clemastine fumarate is C21H26ClNO•C4H4O4 and its molecular weight is 467.97 g/mol.
A: Yes, several studies have used ultraviolet (UV) spectrophotometry for the identification and quantification of clemastine fumarate [, , ].
A: Clemastine fumarate is available in various formulations, including tablets, syrups, injections, gels, and emulsions [, , , ].
A: Yes, research suggests that clemastine fumarate content in solid preparations can decrease over time []. Strategies to improve stability, such as specific excipient ratios and formulation techniques, have been explored [, , ].
A: Clemastine fumarate can be administered orally or intramuscularly, depending on the formulation and desired therapeutic effect [, , , , ].
A: Studies suggest that clemastine fumarate is metabolized in the liver, and one of its main metabolites is clemastine sulfoxide []. Research indicates that clemastine fumarate might inhibit the activity of cytochrome P450 enzymes, particularly CYP2D6, in human liver microsomes [].
A: The half-life of clemastine fumarate has been reported to be approximately 20 hours in healthy volunteers [].
A: Yes, clemastine fumarate can cross the blood-brain barrier, which is attributed to its ability to induce drowsiness as a side effect [, ].
A: Research has explored the potential of clemastine fumarate in various areas, including: * Allergic rhinitis: Studies demonstrate its efficacy in reducing sneezing, rhinorrhea, and nasal congestion in both seasonal and perennial allergic rhinitis [, , , , , , ]. * Common cold: Evidence suggests that it can reduce rhinorrhea and sneezing associated with the common cold [, ]. * Urticaria: Clemastine fumarate injections have shown efficacy in treating acute urticaria [, ]. * Pruritus: It has demonstrated antipruritic effects in cats and dogs [, ]. * Leishmaniasis: Research indicates potential antileishmanial activity by inhibiting the Leishmania inositol phosphorylceramide synthase []. * Multiple sclerosis (MS): Studies suggest possible remyelinating effects in MS, although further investigation is needed due to safety concerns [, , , ]. * Preterm white matter injury (PWMI): Animal models have shown that clemastine fumarate can promote myelination in PWMI []. * Post-surgical adhesions: Studies in rats suggest a potential role in reducing intraabdominal adhesions after surgery [].
A: Researchers have used various in vitro models, including: * Cell lines: Rat cardiomyocyte cell line (H9C2) for studying myocardial ischemia-reperfusion injury [, ]. * Rat basophilic leukemia cells (RBL-2H3): Investigating mast cell degranulation []. * Human induced pluripotent stem cell-derived oligodendrocytes: Studying potential toxicity and mechanisms in the context of MS [].
A: Common side effects include drowsiness, dry mouth, headache, and dizziness [, , , ].
A: Yes, research has raised concerns about its potential to accelerate disability accumulation in progressive multiple sclerosis, potentially through enhancing pyroptosis, a form of inflammatory cell death []. Further research is needed to fully understand these risks and determine appropriate patient selection and monitoring strategies.
A: Yes, as it inhibits CYP2D6 activity, it can potentially interact with drugs metabolized by this enzyme, leading to altered drug levels and potential toxicity [].
A: Various methods are employed, including: * High-performance liquid chromatography (HPLC) [, , , , ]: Offering high sensitivity and accuracy for clemastine fumarate quantification in various matrices. * HPLC coupled with mass spectrometry (HPLC-MS/MS) []: Provides even higher sensitivity and selectivity for analyzing clemastine fumarate in biological samples like plasma. * UV Spectrophotometry [, , ]: A simpler and faster method for clemastine fumarate determination in pharmaceutical preparations.
A: Yes, pharmaceutical manufacturers and researchers must adhere to strict quality control standards, including those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [].
ANone: While the provided research doesn't focus on its environmental impact, it's an essential aspect to consider for any pharmaceutical compound. Future research could explore its ecotoxicological effects and develop strategies for responsible waste management.
A: Yes, several other antihistamines, such as chlorpheniramine, ketotifen, and azelastine, have been compared to clemastine fumarate in various studies [, , , , , ]. The choice of agent depends on factors such as the specific condition, individual patient response, and tolerability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


